An In-depth Technical Guide to Piperazin-1-yl-methanone Hydrochloride
An In-depth Technical Guide to Piperazin-1-yl-methanone Hydrochloride
This guide provides a comprehensive technical overview of Piperazin-1-yl-methanone Hydrochloride, a piperazine derivative of significant interest to researchers and professionals in drug development. This document delves into its chemical identity, synthesis, and the critical role of the piperazine scaffold in medicinal chemistry.
Core Chemical Identity and Properties
Piperazin-1-yl-methanone is the systematic name for N-formylpiperazine. The hydrochloride (HCl) salt is formed by the reaction of the basic N-formylpiperazine with hydrochloric acid. This process typically protonates the secondary amine at the 4-position of the piperazine ring, enhancing the compound's stability and solubility in aqueous media, a desirable property for many pharmaceutical applications.
The neutral form, N-formylpiperazine, is also known by synonyms such as 1-Formylpiperazine and Piperazine-1-carboxaldehyde. It is recognized by the CAS Number 7755-92-2.[1]
Molecular Formula and Weight
A precise understanding of a compound's molecular formula and weight is fundamental for all quantitative experimental work, including reaction stoichiometry, preparation of standard solutions, and analytical characterization. The properties of N-formylpiperazine and its hydrochloride salt are summarized below.
| Property | N-formylpiperazine (Free Base) | Piperazin-1-yl-methanone HCl (Hydrochloride Salt) |
| Synonyms | 1-Formylpiperazine, Piperazine-1-carboxaldehyde | N-formylpiperazine hydrochloride, 1-Formylpiperazine HCl |
| Molecular Formula | C₅H₁₀N₂O | C₅H₁₀N₂O·HCl |
| Molecular Weight | 114.15 g/mol [2][3] | 150.61 g/mol |
| CAS Number | 7755-92-2[2][4] | Not explicitly assigned; refers to the salt form. |
The molecular weight of the hydrochloride salt is calculated by adding the molecular weight of the free base (114.15 g/mol ) and hydrochloric acid (36.46 g/mol ).
Synthesis and Characterization
The synthesis of N-substituted piperazines is a cornerstone of medicinal chemistry.[5] The preparation of Piperazin-1-yl-methanone (N-formylpiperazine) can be achieved through various established organic synthesis protocols.
Synthetic Pathways
The formylation of piperazine is a common method for producing N-formylpiperazine. This reaction must be carefully controlled to favor mono-substitution over the undesired di-formylation product.
One established method involves the reaction of piperazine with a formylating agent. A common approach is the use of formic acid. For instance, a patented method describes reacting piperazine with a C₁-C₁₆ fatty acid, such as formic acid, at elevated temperatures (60-220°C) to form the corresponding salt, which is then dehydrated to yield the N-formylpiperazine product.[6] Another approach involves using a coupling agent like 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI) to facilitate the amidation of piperazine with formic acid.[7]
The formation of the hydrochloride salt is typically a straightforward subsequent step, involving the treatment of the purified N-formylpiperazine base with a solution of hydrochloric acid in a suitable solvent, such as isopropanol or ether, followed by precipitation and isolation of the salt.
Experimental Protocol: Synthesis of N-formylpiperazine
The following is a representative protocol based on established formylation reactions.
Objective: To synthesize N-formylpiperazine via the reaction of piperazine with a suitable formylating agent.
Materials:
-
Piperazine
-
Ethyl formate
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Ethanol (solvent)
-
Hydrochloric acid (for subsequent salt formation)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve piperazine in an excess of ethanol.
-
Add ethyl formate to the solution. The molar ratio of piperazine to ethyl formate should be carefully controlled to favor mono-acylation.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the mixture to room temperature.
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Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified using column chromatography on silica gel.
Visualization of the Synthetic Workflow
The synthesis can be visualized as a two-step process: the initial formylation followed by salt formation.
Caption: Workflow for the synthesis of Piperazin-1-yl-methanone HCl.
Role in Research and Drug Development
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmacologically active compounds.[8] Its presence in a molecule can significantly influence its physicochemical properties, such as solubility and basicity, which in turn affects pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME).
The Piperazine Moiety as a Pharmacophore
Piperazine derivatives are a broad class of compounds with important pharmacological properties.[9][10] They are integral to drugs targeting the central nervous system (CNS), with applications as antipsychotic, antidepressant, and anxiolytic agents.[11][12] The two nitrogen atoms of the piperazine ring can serve as hydrogen bond acceptors or donors, facilitating interactions with biological targets such as G-protein coupled receptors (GPCRs) and enzymes.[8][13]
N-formylpiperazine itself serves as a versatile building block or intermediate in the synthesis of more complex pharmaceutical agents.[1] The formyl group can be a precursor to other functionalities, or the remaining secondary amine at the 4-position can be further substituted to build molecular diversity. This strategic functionalization allows medicinal chemists to fine-tune the biological activity and selectivity of drug candidates.[5] For instance, N-formylpiperazine is used in the synthesis of N-Alkyl-4-nitroimidazoles, which have been investigated for their antibacterial and anticancer activities.[14]
Logical Relationship in Drug Discovery
The utility of piperazine derivatives in drug discovery stems from their predictable structural and electronic properties, which can be systematically modified.
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